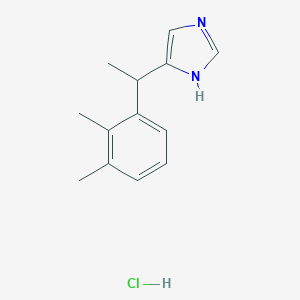
6-Methoxy-2-methylpyridine-3-carbonitrile
Overview
Description
6-Methoxy-2-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of nitrogen-containing heterocycles. It is characterized by a methoxy group at the 6th position, a methyl group at the 2nd position, and a cyano group at the 3rd position of the pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
6-Methoxy-2-methylpyridine-3-carbonitrile is an organic compound that belongs to the group of primary amines . It is used as a reagent in the synthesis of methyl methacrylate, which is used in the production of plastics and synthetic rubber .
Mode of Action
The compound interacts with its targets through the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The compound affects the synthesis pathway of methyl methacrylate, a key component in the production of plastics and synthetic rubber . The Suzuki–Miyaura cross-coupling reaction plays a crucial role in this pathway .
Result of Action
The primary result of the action of this compound is the production of methyl methacrylate . This compound is a key ingredient in the manufacture of plastics and synthetic rubber, indicating the industrial significance of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile typically involves the reaction of 2-methyl-6-methoxypyridine with a suitable nitrile source under controlled conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Ammonia (NH3), ethanol, thiols
Major Products:
Oxidation: Pyridine carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted pyridines with various functional groups
Scientific Research Applications
6-Methoxy-2-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
- 6-Methoxy-2-methylpyridine-3-carboxamide
- 6-Methoxy-2-methylpyridine-3-carboxaldehyde
- 6-Methoxy-2-methylpyridine-3-amine
Comparison: 6-Methoxy-2-methylpyridine-3-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. For instance, the cyano group can participate in nucleophilic substitution reactions, which is not possible with the carboxamide or carboxaldehyde derivatives. Additionally, the electronic effects of the cyano group can influence the compound’s behavior in various chemical and biological contexts.
Properties
IUPAC Name |
6-methoxy-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVDVDYVVWUZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548338 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105277-11-0 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)








![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
